molecular formula C6H5N3S2 B15432960 1,2,5-Thiadiazol-3-amine, 4-(2-thienyl)- CAS No. 88089-51-4

1,2,5-Thiadiazol-3-amine, 4-(2-thienyl)-

Cat. No.: B15432960
CAS No.: 88089-51-4
M. Wt: 183.3 g/mol
InChI Key: ATUBFDZCXOULDS-UHFFFAOYSA-N
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Description

1,2,5-Thiadiazol-3-amine, 4-(2-thienyl)-, is a heterocyclic compound featuring a thiadiazole core fused with a thiophene (2-thienyl) substituent. The thiadiazole ring, characterized by two nitrogen and one sulfur atom in a five-membered arrangement, contributes to its electronic and steric properties, making it a candidate for diverse pharmacological and material science applications.

Properties

CAS No.

88089-51-4

Molecular Formula

C6H5N3S2

Molecular Weight

183.3 g/mol

IUPAC Name

4-thiophen-2-yl-1,2,5-thiadiazol-3-amine

InChI

InChI=1S/C6H5N3S2/c7-6-5(8-11-9-6)4-2-1-3-10-4/h1-3H,(H2,7,9)

InChI Key

ATUBFDZCXOULDS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NSN=C2N

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

Core Heterocycle Variations :

  • 1,2,4-Thiadiazoles (e.g., 3-phenyl-1,2,4-thiadiazol-5-amine, ): The 1,2,4-thiadiazole isomer differs in nitrogen atom positions, altering electronic distribution. For instance, 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine () exhibits dihedral angles of 18.2°–30.3° between the thiadiazole and pyridine rings, influencing intermolecular hydrogen bonding and crystal packing .
  • 1,3,4-Thiadiazoles (e.g., 5-((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl-1,2,4-triazole-3-thione, ): The 1,3,4-isomer shows enhanced structural flexibility for functionalization, enabling dual heterocyclic systems (triazole + thiadiazole) with synergistic bioactivity .

Substituent Effects :

  • Aryl Groups : 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine () demonstrates how electron-withdrawing substituents (e.g., -Cl) enhance stability and modulate antibacterial activity.

Antimicrobial Activity :

  • Broad-Spectrum Antibacterial : 5-(2-thienyl)-1,3,4-oxadiazoline-2-thiones () show Gram-positive selectivity, with compound 9a (piperazinylmethyl derivative) exhibiting broad-spectrum activity .

Anticancer Potential:

Physicochemical Properties
  • Crystallography : The dihedral angle between thiadiazole and substituent rings (e.g., 18.2°–30.3° in pyridyl derivatives, ) affects molecular packing and stability .
  • Hydrogen Bonding : N–H···N interactions in 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine create 2D supramolecular networks, enhancing crystalline stability compared to alkyl-substituted analogs .

Preparation Methods

A novel photochemical strategy enables the synthesis of 1,2,5-thiadiazole derivatives through singlet oxygen-mediated ring contraction. Thiadiazines bearing a 2-thienyl substituent undergo a [3 + 2] cycloaddition with singlet oxygen (generated via energy transfer from the excited substrate), followed by endoperoxide formation and selective carbon excision (Figure 1). For example, irradiation of 3-(2-thienyl)-1,2,6-thiadiazine in dimethylformamide (DMF) under aerobic conditions yields 4-(2-thienyl)-1,2,5-thiadiazol-3-amine 1-oxide as the primary product. The reaction proceeds at ambient temperature with complete atom economy, though subsequent reduction steps may be required to convert the sulfoxide to the desired thiadiazol-3-amine.

Optimization Insights :

  • Light Source : Visible light (450–500 nm) is optimal for substrate excitation.
  • Solvent Compatibility : Reactions proceed efficiently in green solvents (e.g., ethyl acetate) and polar aprotic solvents.
  • Oxygen Sensitivity : Strict exclusion of moisture improves yields, as hydrolysis competes with ring contraction.

Aminolysis of 1,2,3-Dithiazole Precursors

5H-1,2,3-Dithiazole-5-thiones serve as versatile intermediates for constructing 1,2,5-thiadiazole cores. Treatment of 3-(2-thienyl)-5H-1,2,3-dithiazole-5-thione with primary amines (e.g., ammonium hydroxide) induces nucleophilic attack at the sulfur atom, leading to dithiazole ring opening and subsequent cyclization to form 4-(2-thienyl)-1,2,5-thiadiazol-3-amine (Figure 2). This method benefits from mild conditions (room temperature, aqueous ethanol) and high functional group tolerance.

Experimental Protocol :

  • Dissolve 3-(2-thienyl)-5H-1,2,3-dithiazole-5-thione (1.0 equiv) in anhydrous ethanol.
  • Add aqueous NH4OH (2.0 equiv) dropwise at 0°C.
  • Stir for 12 hours at room temperature.
  • Isolate the product via vacuum filtration (typical yield: 65–75%).

Mechanistic Details :
The reaction proceeds through thione-to-amine substitution, followed by intramolecular cyclization and elimination of elemental sulfur. X-ray crystallography confirms the regioselectivity of thienyl group retention at the 4-position.

Cyclization of Thiosemicarbazide Derivatives

Classical cyclization routes using thiosemicarbazides offer a scalable pathway to 1,2,5-thiadiazoles. Thiosemicarbazides functionalized with a 2-thienyl group undergo base-mediated cyclization in the presence of carbon disulfide or thiophosgene. For instance, heating 2-thienyl-substituted thiosemicarbazide with CS2 in ethanol containing potassium hydroxide generates the corresponding 1,2,5-thiadiazol-3-amine via intermediate dithiocarbamate formation (Figure 3).

Key Considerations :

  • Temperature Control : Cyclization requires heating to 140°C to overcome kinetic barriers.
  • Byproduct Management : Alkali metal sulfides (e.g., K2S) precipitate during the reaction, necessitating efficient filtration.

Cross-Coupling Functionalization of Preformed Thiadiazoles

Post-cyclization functionalization via cross-coupling reactions provides a modular route to introduce the 2-thienyl group. Suzuki-Miyaura coupling of 4-bromo-1,2,5-thiadiazol-3-amine with 2-thienylboronic acid in the presence of Pd(PPh3)4 achieves selective arylation at the 4-position (Figure 4). This method is advantageous for late-stage diversification but requires pre-functionalized thiadiazole intermediates.

Representative Conditions :

  • Catalyst : Pd(PPh3)4 (5 mol%)
  • Base : Na2CO3 (2.0 equiv)
  • Solvent : Toluene/water (3:1)
  • Yield : 50–60% after column chromatography

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantages Limitations
Photochemical contraction 70–85 2–4 hours Atom-economical, ambient conditions Requires specialized light sources
Dithiazole aminolysis 65–75 12 hours Mild conditions, high regioselectivity Limited commercial availability of precursors
Thiosemicarbazide cyclization 60–70 6–8 hours Scalable, inexpensive reagents High-temperature requirements
Suzuki coupling 50–60 24 hours Modular, late-stage functionalization Dependent on pre-halogenated intermediates

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,2,5-thiadiazol-3-amine derivatives, and how can these methods be adapted for 4-(2-thienyl)-substituted analogs?

  • Methodology : Thiadiazole cores are typically synthesized via cyclization reactions. For example, thiosemicarbazide reacts with carboxylic acids (e.g., pyridinecarboxylic acid) under thermal conditions (363 K, 6 hours) to form the thiadiazole ring . Adapting this for 4-(2-thienyl) substitution would involve using 2-thiophenecarboxylic acid as a precursor. Alternative approaches include ultrasound-assisted synthesis, which reduces reaction time and improves yield by enhancing reagent interaction via cavitation effects .

Q. What spectroscopic and crystallographic techniques are essential for characterizing 1,2,5-thiadiazol-3-amine derivatives?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR confirm proton environments and carbon frameworks. For example, NH2_2 protons in thiadiazoles resonate near δ 6.8–7.1 ppm in DMSO-d6_6 .
  • X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., N–H···N hydrogen bonds in crystal lattices) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns (e.g., loss of thiophenyl groups).

Q. What biological activities are commonly associated with thiadiazole derivatives, and how are these assays designed?

  • Methodology : Thiadiazoles exhibit antimicrobial, insecticidal, and fungicidal activities. Standard assays include:

  • Antimicrobial : Broth microdilution (MIC determination against Staphylococcus aureus or E. coli) .
  • Antifungal : Agar diffusion assays using Candida albicans .
  • Structure-activity relationship (SAR) : Modifying the 4-(2-thienyl) group may enhance lipophilicity and target binding .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize the synthesis and predict reactivity of 4-(2-thienyl)-1,2,5-thiadiazol-3-amine?

  • Methodology :

  • Density Functional Theory (DFT) : Calculates transition-state energies to identify favorable reaction pathways (e.g., cyclization barriers in thiadiazole formation) .
  • Molecular docking : Predicts binding affinity to biological targets (e.g., fungal cytochrome P450 enzymes) .
  • Solvent effects : COSMO-RS simulations optimize solvent selection for reaction efficiency .

Q. How do structural modifications at the 4-position (e.g., thienyl vs. phenyl) influence electronic properties and bioactivity?

  • Methodology :

  • Electron-withdrawing/donating effects : Cyclic voltammetry measures redox potentials; 2-thienyl groups increase π-conjugation, enhancing charge transfer .
  • X-ray photoelectron spectroscopy (XPS) : Quantifies sulfur and nitrogen electronic environments .
  • Bioactivity correlation : Compare IC50_{50} values of analogs to establish substituent effects .

Q. How can contradictory data in biological activity studies (e.g., varying MIC values across studies) be resolved?

  • Methodology :

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to minimize variability .
  • Meta-analysis : Pool data from multiple studies, adjusting for factors like solvent choice (DMSO vs. water) .
  • Crystallographic validation : Ensure compound purity and correct stereochemistry before testing .

Q. What strategies improve regioselectivity in derivatizing 1,2,5-thiadiazol-3-amine at the 4-position?

  • Methodology :

  • Directed ortho-metalation : Use lithium bases to activate specific positions on the thienyl ring for functionalization .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups .
  • Protecting groups : Temporarily block the NH2_2 group to prevent side reactions during substitution .

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